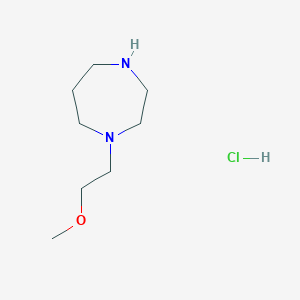

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride typically involves the reaction of 1,4-diazepane with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxides of 1-(2-Methoxyethyl)-1,4-diazepane.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted diazepane derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Phenoxyethyl)-1,4-diazepane hydrochloride: Similar in structure but with a phenoxyethyl group instead of a methoxyethyl group.

2-(2-Methoxyethyl)piperidine hydrochloride: A piperidine derivative with a similar methoxyethyl group.

Uniqueness

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride is unique due to its specific combination of the diazepane ring and the methoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride, with the CAS number 1235440-88-6, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1,4-diazepane with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is purified by recrystallization from suitable solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. Studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.

Neuropharmacological Effects

Recent investigations have highlighted the potential neuropharmacological effects of this compound. Animal studies indicate that it may exhibit antidepressant-like effects, as evidenced by reduced immobility times in forced swim tests. This suggests modulation of neurotransmitter systems, possibly involving serotonin and norepinephrine pathways .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. For instance, its interaction with bacterial membranes may lead to increased permeability and cell lysis. In neuropharmacological contexts, the compound may act as a partial agonist at certain neurotransmitter receptors, contributing to its antidepressant effects .

Data Summary

| Biological Activity | Observed Effects | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell membranes |

| Antiviral | Inhibition of viral replication | Interference with viral processes |

| Neuropharmacological | Antidepressant-like effects | Modulation of neurotransmitter systems |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Neuropharmacological Assessment : In a controlled animal study, administration of the compound at doses of 10 mg/kg resulted in a statistically significant decrease in immobility time during forced swim tests compared to control groups (p < 0.05) .

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-11-8-7-10-5-2-3-9-4-6-10;/h9H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHPCJABTDXDNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.